molecular formula C8H13NO B3028858 5-Azaspiro[3.5]nonan-8-one CAS No. 362053-33-6

5-Azaspiro[3.5]nonan-8-one

Cat. No. B3028858
M. Wt: 139.19
InChI Key: TURGHONWVPUISN-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-8-one is a chemical compound with the molecular weight of 141.21 . The compound is usually available in powder form .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides, to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .


Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.5]nonan-8-one is 1S/C8H15NO/c10-7-2-5-9-8(6-7)3-1-4-8/h7,9-10H,1-6H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Azaspiro[3.5]nonan-8-one is a powder with a molecular weight of 141.21 . It is stored at a temperature of 4°C .

Scientific Research Applications

Antimicrobial Properties

5-Azaspiro[3.5]nonan-8-one derivatives have been explored for their antimicrobial properties. Al-Ahmadi (1996) synthesized bispiroheterocyclic systems reacting 1-Oxa-4-thiaspiro[4.4]nonan-2-one and related compounds with various agents, resulting in compounds tested for antimicrobial activities compared to tetracycline (Al-Ahmadi, 1996).

Anticonvulsant Properties

Kamiński et al. (2008) reported on the synthesis and pharmacological properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and related compounds. Their anticonvulsant properties were examined in mice and rats, demonstrating potential in seizure management (Kamiński, Obniska, & Dybała, 2008).

Core Structure in Bioactive Natural Products

El Bialy, Braun, & Tietze (2005) highlighted the significance of the 1-azaspiro[4.4]nonane ring system as a core structure in several bioactive natural products, such as cephalotaxine and homoharringtonine, which have shown pronounced antileukemic activity (El Bialy, Braun, & Tietze, 2005).

Anti-coronavirus Activity

Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with variations at C-2 and C-8. These compounds showed inhibition against human coronavirus, highlighting their relevance in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Chemistry-driven Drug Discovery

Wipf, Stephenson, & Walczak (2004) conducted a diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.6]nonanes, demonstrating their importance as scaffolds in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Safety And Hazards

The safety information for 5-Azaspiro[3.5]nonan-8-one indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-azaspiro[3.5]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-2-5-9-8(6-7)3-1-4-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGHONWVPUISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310997
Record name 5-Azaspiro[3.5]nonan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.5]nonan-8-one

CAS RN

362053-33-6
Record name 5-Azaspiro[3.5]nonan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362053-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[3.5]nonan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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